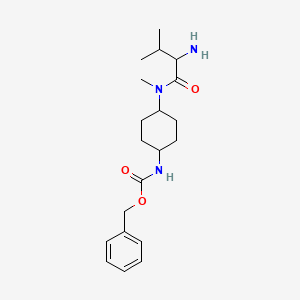
(S)-Benzyl (4-(2-amino-N,3-dimethylbutanamido)cyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Benzyl (4-(2-amino-N,3-dimethylbutanamido)cyclohexyl)carbamate is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural features, which include a benzyl group, an amino group, and a cyclohexyl ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl (4-(2-amino-N,3-dimethylbutanamido)cyclohexyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring is synthesized through a series of cyclization reactions.
Introduction of the amino group: The amino group is introduced via nucleophilic substitution reactions.
Attachment of the benzyl group: The benzyl group is attached using benzyl bromide in the presence of a base.
Formation of the carbamate group: The carbamate group is formed by reacting the intermediate with an appropriate isocyanate.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of catalysts and solvents can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl (4-(2-amino-N,3-dimethylbutanamido)cyclohexyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and bases are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(S)-Benzyl (4-(2-amino-N,3-dimethylbutanamido)cyclohexyl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-Benzyl (4-(2-amino-N,3-dimethylbutanamido)cyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-tert-Butyl (4-(2-amino-N,3-dimethylbutanamido)cyclohexyl)carbamate
- (S)-Benzyl (4-(2-amino-N,3-dimethylbutanamido)cyclohexyl)carbamate
Uniqueness
This compound is unique due to its specific structural features and chiral nature. These characteristics make it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C20H31N3O3 |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
benzyl N-[4-[(2-amino-3-methylbutanoyl)-methylamino]cyclohexyl]carbamate |
InChI |
InChI=1S/C20H31N3O3/c1-14(2)18(21)19(24)23(3)17-11-9-16(10-12-17)22-20(25)26-13-15-7-5-4-6-8-15/h4-8,14,16-18H,9-13,21H2,1-3H3,(H,22,25) |
InChI Key |
CFCUPNDBWFXXDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(C)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















